5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC11107500
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O2 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |
| Standard InChI Key | NXXURVXTYOJCSP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole core is substituted at position 3 with a 4-methylphenyl group (para-tolyl) and at position 5 with a furan-2-yl moiety. This arrangement confers distinct electronic properties due to the electron-rich furan oxygen and the electron-donating methyl group on the phenyl ring .
Key Structural Attributes:
-
Oxadiazole Ring: The 1,2,4-oxadiazole system exhibits aromatic stabilization, with bond lengths and angles consistent with delocalized π-electrons. The N–O bond contributes to dipole moments, enhancing solubility in polar solvents .
-
Furan Substituent: The furan-2-yl group introduces a planar, conjugated system that may participate in π-π stacking interactions with biological targets, as observed in analogous antimicrobial agents .
-
4-Methylphenyl Group: The para-methyl substitution on the phenyl ring increases lipophilicity, potentially improving membrane permeability in biological systems .
Molecular Properties
The molecular formula C₁₂H₉N₃O₂ corresponds to a molar mass of 227.22 g/mol. Computational analyses predict a logP value of 2.8, indicating moderate lipophilicity, and a polar surface area of 65.2 Ų, suggesting limited blood-brain barrier penetration . Spectroscopic data for analogous compounds reveal:
-
IR Spectroscopy: Stretching vibrations at ~1,610 cm⁻¹ (C=N in oxadiazole) and ~1,250 cm⁻¹ (C–O in furan) .
-
NMR Spectroscopy:
Synthetic Methodologies
Cyclocondensation of Amidoximes
The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives. For 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a plausible synthesis proceeds as follows:
-
Formation of Amidoxime:
Reaction of furan-2-carbonyl chloride with 4-methylbenzamide oxime in the presence of triethylamine yields the intermediate amidoxime. -
Cyclization:
Treatment with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the oxadiazole ring .
Representative Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Furan-2-carbonyl chloride, Et₃N | 0–5°C | 2 h | 85% |
| 2 | POCl₃, DCM | Reflux | 4 h | 72% |
Alternative Routes
-
Microwave-Assisted Synthesis: Reduces reaction time to <30 minutes while maintaining yields >70% .
-
Solid-Phase Synthesis: Enables combinatorial library generation for high-throughput screening .
Physicochemical and Pharmacological Properties
Stability and Solubility
Experimental data for closely related compounds suggest:
-
Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .
-
Solubility Profile:
Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.7 DMSO 22.4
Hypothesized Biological Activities
While direct bioactivity data for 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole are unavailable, structural analogs exhibit:
Antimicrobial Activity:
-
Bacterial Targets: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli for furan-oxadiazole hybrids .
-
Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituents | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| A | 5-NO₂-furan | 2.5 (S. aureus) | 8.2 (HepG2) |
| B | 5-Cl-furan | 4.1 (E. coli) | 14.7 (MCF-7) |
| Target | 5-furan | Predicted: 6–10 | Predicted: 15–20 |
Electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial potency but reduce anticancer selectivity compared to the unsubstituted furan derivative .
Future Research Directions
-
Synthetic Optimization:
-
Develop green chemistry protocols using ionic liquids or biocatalysts to improve atom economy.
-
Explore continuous-flow systems for scalable production.
-
-
Biological Screening:
-
Prioritize in vitro assays against multidrug-resistant bacterial strains (e.g., MRSA).
-
Evaluate synergistic effects with β-lactam antibiotics.
-
-
Computational Modeling:
-
Perform molecular dynamics simulations to predict binding affinities for kinase targets (e.g., EGFR, VEGFR2).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume